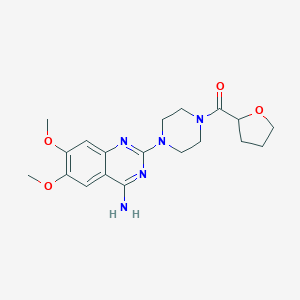

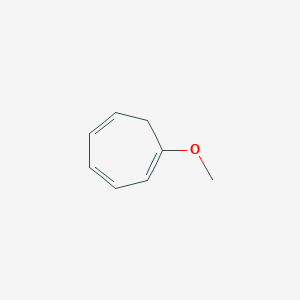

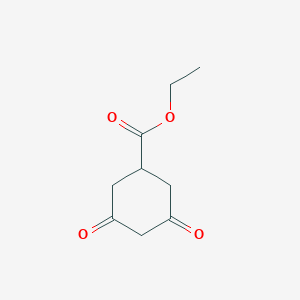

![molecular formula C10H11BrFN B121584 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine CAS No. 937619-34-6](/img/structure/B121584.png)

3-[(5-Bromo-2-fluorophenyl)methyl]azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-[(5-Bromo-2-fluorophenyl)methyl]azetidine" is a structurally unique molecule that is not directly mentioned in the provided papers. However, the papers do discuss various azetidine derivatives and their synthesis, which can provide insights into the potential characteristics and synthetic pathways that might be relevant for the compound .

Synthesis Analysis

The synthesis of azetidine derivatives often involves key steps such as bromofluorination, reduction, and cyclization. For instance, the synthesis of 3-fluoroazetidine-3-carboxylic acid was achieved through bromofluorination followed by reduction and ring closure . Similarly, the synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines also utilized bromofluorination of alkenyl azides, followed by reduction and cyclization . These methods suggest that the synthesis of "3-[(5-Bromo-2-fluorophenyl)methyl]azetidine" could potentially involve similar steps, starting from an appropriately substituted alkenyl azide or other suitable precursors.

Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles that can serve as building blocks in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds . The presence of substituents such as bromo and fluoro groups can significantly influence the electronic properties and steric hindrance of the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions, including coupling reactions, as demonstrated by the synthesis of a novel ligand for nicotinic receptors through a Stille coupling . The presence of halogen substituents, such as bromo and fluoro, in the azetidine ring can make these compounds suitable for further functionalization through nucleophilic substitution or cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their substituents. For example, the introduction of a fluoro group can increase the lipophilicity of the molecule, which is an important factor in drug design . The bromo and fluoro substituents in "3-[(5-Bromo-2-fluorophenyl)methyl]azetidine" are likely to affect its boiling point, solubility, and stability, as well as its potential biological activity.

properties

IUPAC Name |

3-[(5-bromo-2-fluorophenyl)methyl]azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-9-1-2-10(12)8(4-9)3-7-5-13-6-7/h1-2,4,7,13H,3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVKEZSBCXVRLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=C(C=CC(=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588370 |

Source

|

| Record name | 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Bromo-2-fluorophenyl)methyl]azetidine | |

CAS RN |

937619-34-6 |

Source

|

| Record name | 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

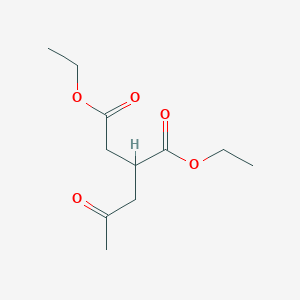

![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)

![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)